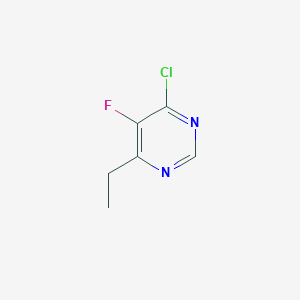

4-Chloro-6-ethyl-5-fluoropyrimidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTGVRWVTAJGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587753 | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-74-3 | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-ethyl-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-ethyl-5-fluoropyrimidine, with CAS number 137234-74-3, is a halogenated pyrimidine derivative that serves as a critical building block in synthetic organic chemistry.[1][2] Its unique substitution pattern, featuring chloro, ethyl, and fluoro groups, imparts specific reactivity that is highly valued in the synthesis of complex bioactive molecules.[3][4] This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, applications in drug discovery, and essential safety and handling information. The primary utility of this compound lies in its role as a key intermediate in the production of pharmaceuticals, most notably the broad-spectrum antifungal agent Voriconazole.[5][6]

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or crystalline powder.[3][4][7] The presence of halogen substituents significantly influences its chemical reactivity, making it a versatile precursor in pharmaceutical and agrochemical research.[3][4] It generally exhibits good solubility in common organic solvents like chloroform and ethyl acetate.[8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 137234-74-3 | [10] |

| Molecular Formula | C₆H₆ClFN₂ | [3][10] |

| Molecular Weight | 160.58 g/mol | [7][10] |

| Appearance | Colorless to pale yellow liquid or solid | [3][7] |

| Boiling Point | 210 - 211 °C | [10][11] |

| Density | 1.286 g/cm³ | [7][10] |

| Flash Point | 81 °C | [8][10][11] |

| Refractive Index | 1.496 | [8][10] |

| Vapor Pressure | 0.272 mmHg at 25°C | [8][12] |

| Solubility | Soluble in Chloroform, Ethyl Acetate.[8][9] Water solubility is low (predicted: 0.467 - 0.859 mg/mL).[13] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While comprehensive IR and Mass Spectrometry data are not detailed in publicly available literature, ¹H NMR data has been reported.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.70 | s (singlet) | 1H | Pyrimidine C-H |

| 2.90 | q (quartet) | 2H | -CH₂- (ethyl group) |

| 1.34 | t (triplet) | 3H | -CH₃ (ethyl group) |

| Solvent: CDCl₃, Frequency: 300 MHz[1][14] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the chlorination of its corresponding pyrimidinone precursor. The following is a representative experimental protocol.

Protocol: Synthesis from 6-ethyl-5-fluoropyrimidin-4(3H)-one[14]

Objective: To synthesize this compound via chlorination.

Materials:

-

6-ethyl-5-fluoropyrimidin-4(3H)-one (starting material)

-

Dichloromethane (DCM) (solvent)

-

N,N-dimethylformamide (DMF) (solvent)

-

Triethylamine (base)

-

Phosphoryl chloride (POCl₃) (chlorinating agent)

-

3N Hydrochloric acid (HCl) solution (for workup)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide in a suitable reactor.

-

Base Addition: Add 78.24 mL of triethylamine to the solution.

-

Chlorination: Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over a period of 30 minutes.

-

Reflux: Stir the reaction mixture under reflux conditions for 5 hours to ensure the reaction goes to completion.

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-

Quenching: Carefully add 352 mL of 3N hydrochloric acid solution to the reaction mixture, ensuring the temperature does not exceed 20°C.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous phase with 100 mL of dichloromethane.

-

Washing: Combine the organic layers and wash with 100 mL of water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield the final product.

Results: This procedure affords this compound as an oily product with a reported yield of 95% (85.9 g).[1][14]

Applications in Drug Development

This compound is a valuable intermediate in the pharmaceutical industry due to its reactive sites which are ideal for further chemical transformations.[4]

-

Antifungal Agents: Its most prominent application is as a key starting material for the synthesis of Voriconazole, a broad-spectrum triazole antifungal medication used to treat serious fungal infections.[2][5][6]

-

Kinase Inhibitors: The pyrimidine scaffold is central to many kinase inhibitors used in targeted cancer therapies. This compound provides a foundation for developing new molecules that can modulate kinase activity.[4]

-

Antiviral Therapies: It serves as a building block for creating nucleoside analogs and other compounds with potential antiviral activity.[4]

-

Anticancer Agents: The compound is utilized in the synthesis of novel molecules designed to target cancer cell proliferation.[4]

-

Agrochemical Research: Beyond pharmaceuticals, its structure is useful in developing new pesticides with potentially improved efficacy and environmental profiles.[4]

Safety and Handling

This compound is a combustible liquid and is classified as hazardous.[10][15] It is harmful if swallowed, causes severe skin burns, and serious eye damage.[10][15][16] It may also cause respiratory irritation.[10]

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H227 | Combustible liquid.[10][15] |

| H302 | Harmful if swallowed.[10][15][16] | |

| H314 | Causes severe skin burns and eye damage.[10][15] | |

| H335 | May cause respiratory irritation.[10] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[15][16] |

| P270 | Do not eat, drink or smoke when using this product.[10][15] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[15][16] | |

| P301+P317 | IF SWALLOWED: Get medical help.[15] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[15] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] | |

| P405 | Store locked up.[15] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[10] |

Handling and Storage:

-

Handling: Handle in a well-ventilated area.[15] Wear suitable protective clothing, gloves, and eye/face protection.[10][15] Avoid contact with skin and eyes.[10][15] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[10][11]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[10] Recommended storage is under an inert atmosphere at 2-8°C or room temperature.[2][8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][15]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and obtain immediate medical attention.[10]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antifungal drugs like Voriconazole. Its well-defined physicochemical properties and reactivity make it a versatile tool for medicinal chemists. However, its hazardous nature necessitates strict adherence to safety and handling protocols to ensure the well-being of researchers and technicians. Further exploration of this compound's reactivity could lead to the development of novel therapeutics in various disease areas.

References

- 1. This compound | 137234-74-3 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 137234-74-3: this compound [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. myuchem.com [myuchem.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 137234-74-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound CAS 137234-74-3 [homesunshinepharma.com]

- 13. 137234-74-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. This compound | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 4-Chloro-6-ethyl-5-fluoropyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-ethyl-5-fluoropyrimidine

Introduction

This compound, with the CAS Number 137234-74-3, is a halogenated pyrimidine derivative.[1][2] Its molecular structure, featuring a pyrimidine ring substituted with chlorine, ethyl, and fluorine groups, makes it a versatile intermediate in the synthesis of complex organic molecules.[1][2] This compound is a crucial building block in the pharmaceutical and agrochemical industries, notably in the synthesis of antifungal agents, anticancer therapies, and kinase inhibitors.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications for researchers and professionals in drug development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a white to off-white crystalline powder.[1][2] It is known to be soluble in common organic solvents.[1][2] Quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClFN₂ | [2][3][4] |

| Molecular Weight | 160.58 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid or white to off-white crystalline powder | [1][2] |

| Boiling Point | 210 - 211 °C | [3][6][7] |

| Density | 1.286 g/cm³ | [3][6] |

| Flash Point | 81 °C | [3][6][8] |

| Refractive Index | 1.4962 - 1.502 | [3][6] |

| Vapor Pressure | 0.272 mmHg at 25°C | [6] |

| Solubility | Soluble in common organic solvents.[1][2] Specific solubility data is not readily available. | |

| pKa | Data not available | |

| logP | Data not available |

Reactivity and Stability

Stability: this compound is stable under recommended storage conditions, which are typically at 2-8°C in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][3][9]

Reactivity: The presence of chlorine and fluorine atoms enhances the reactivity of the pyrimidine ring, making it a valuable intermediate for further chemical transformations.[1][2]

Incompatible Materials: It is incompatible with strong oxidizing agents and acids.[3][7]

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.[4][10]

Materials:

-

6-ethyl-5-fluoropyrimidin-4(3H)-one

-

Dichloromethane

-

N,N-dimethylformamide

-

Triethylamine

-

Phosphoryl chloride (POCl₃)

-

3N Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[4]

-

Add 78.24 mL of triethylamine to the solution.[4]

-

Slowly add phosphoryl chloride (POCl₃) dropwise over 30 minutes.[4]

-

Stir the reaction mixture under reflux for 5 hours.[4]

-

Cool the mixture to room temperature.[4]

-

Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[10]

-

Extract the aqueous phase with 100 mL of dichloromethane.[10]

-

Combine the organic layers and wash with 100 mL of water.[10]

-

Dry the organic layer over anhydrous magnesium sulfate.[4][10]

-

Concentrate the solution under reduced pressure to obtain the final product.[4][10]

Expected Yield: Approximately 95%.[4][10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not detailed in the provided results, its role as a key starting material for the antifungal drug Voriconazole suggests that HPLC is a critical analytical technique for purity assessment.[1][11] An HPLC method for Voriconazole API, which is synthesized from this precursor, has been described and can be adapted for in-process control and final product analysis.[11]

General Principles of the Method:

-

Column: A C18 column is typically used for the separation of such compounds.[11]

-

Mobile Phase: A mixture of water and acetonitrile is often employed.[11]

-

Detection: UV detection at a specific wavelength (e.g., 256 nm for Voriconazole and related impurities) is common.[11]

-

Purpose: The method is used to determine the purity of the synthesized compound and to identify any process-related impurities.[1][11]

Applications in Drug Development

This compound is a key intermediate in the synthesis of several bioactive compounds.[1][10] Its primary application is in the production of the broad-spectrum triazole antifungal agent, Voriconazole.[6][12]

The following diagram illustrates the synthetic pathway from a precursor to this compound and its subsequent use in the synthesis of Voriconazole.

This workflow highlights the critical role of this compound as a pivotal intermediate in the manufacturing of this important antifungal medication.

The experimental workflow for a typical synthesis and analysis can be visualized as follows:

Safety Information

This compound is a combustible liquid and is harmful if swallowed.[3][5][13] It can cause severe skin burns and eye damage.[3][13] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[3][13]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 137234-74-3: this compound [cymitquimica.com]

- 3. aksci.com [aksci.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS 137234-74-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. fishersci.com [fishersci.com]

- 8. 137234-74-3 this compound AKSci J92280 [aksci.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | 137234-74-3 [chemicalbook.com]

- 11. akjournals.com [akjournals.com]

- 12. This compound Cas 137234-74-3-Wanhe Chemical [wanhechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-6-ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-ethyl-5-fluoropyrimidine is a critical fluorinated pyrimidine derivative that serves as a key intermediate in the synthesis of various bioactive molecules, most notably in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring chloro, ethyl, and fluoro groups, provides a versatile scaffold for designing novel compounds.[1][2] This technical guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in drug development.

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound built upon a pyrimidine ring.[2] The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.[2] The molecule is further functionalized with a chlorine atom at the 4-position, an ethyl group at the 6-position, and a fluorine atom at the 5-position.[2]

Table 1: Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 137234-74-3[3] |

| Molecular Formula | C₆H₆ClFN₂[3] |

| Molecular Weight | 160.58 g/mol [3] |

| InChI | InChI=1S/C6H6ClFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3[3] |

| InChIKey | LKTGVRWVTAJGMS-UHFFFAOYSA-N[3] |

| SMILES | CCC1=C(F)C(=NC=N1)Cl[3] |

| Synonyms | Pyrimidine, 4-chloro-6-ethyl-5-fluoro-; 4-Chloro-5-fluoro-6-ethylpyrimidine; Voriconazole Impurity 16[2][3] |

Physicochemical and Spectroscopic Data

The compound is typically supplied as a white to off-white crystalline powder or a colorless to pale yellow liquid.[1][2] It exhibits good solubility in common organic solvents.[1] For stability, it is recommended to be stored at 2-8°C.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid or crystalline powder[1][5] |

| Boiling Point | 211 °C[5] |

| Density | 1.286 g/cm³[5] |

| Refractive Index | 1.4962[5] |

| Flash Point | 81 °C[5] |

| Purity (typical) | >98% (by HPLC)[1] |

Table 3: Spectroscopic Data

| Spectroscopy | Data |

| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t)[6][7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that often begins with readily available pyrimidine precursors.[1] A common and well-documented method involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one (also known as 4-ethyl-5-fluoro-6-hydroxypyrimidine).[6][7]

General Synthesis Workflow

The overall transformation involves the conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom using a chlorinating agent like phosphoryl chloride (POCl₃).[6][7]

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 6-ethyl-5-fluoropyrimidin-4(3H)-one.[6]

Materials:

-

6-ethyl-5-fluoropyrimidin-4(3H)-one

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Phosphoryl chloride (POCl₃)

-

3N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.

-

Add 78.24 mL of triethylamine to the solution as a base.

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction mixture under reflux for 5 hours.

-

Cool the mixture to room temperature.

-

Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.

-

Separate the organic layer.

-

Extract the aqueous layer with 100 mL of dichloromethane.

-

Combine the organic layers and wash with 100 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the final product.

This protocol typically affords the target compound as a brown liquid with a high yield (around 95-99%) and purity (approximately 99.6% by HPLC).[6]

Applications in Drug Development

This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds.[1] Its reactive chloro and fluoro groups allow for further chemical modifications, making it a versatile intermediate.[1]

Key Intermediate for Voriconazole

One of the most significant applications of this compound is as a key intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.[7][8][9]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 137234-74-3: this compound [cymitquimica.com]

- 3. This compound | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 137234-74-3 [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 137234-74-3 [chemicalbook.com]

- 8. AU2008284593A1 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 9. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

Solubility Profile of 4-Chloro-6-ethyl-5-fluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the solubility characteristics of 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS No. 137234-74-3), a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Due to the limited availability of precise quantitative solubility data in the public domain, this guide focuses on collating qualitative solubility information, presenting standardized experimental protocols for solubility determination, and contextualizing the compound's relevance through a generalized fluoropyrimidine metabolic pathway. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of this compound.

Introduction

This compound is a halogenated pyrimidine derivative with significant applications in synthetic organic chemistry.[1] Its structural features, including the chloro, ethyl, and fluoro groups, make it a versatile building block for the synthesis of more complex molecules, particularly in the development of antifungal agents and other bioactive compounds.[2][3] The solubility of this intermediate in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation processes. This document aims to provide a detailed account of its known solubility properties and the methodologies for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 137234-74-3 | [1] |

| Molecular Formula | C₆H₆ClFN₂ | [1] |

| Molecular Weight | 160.58 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 211 °C | [4] |

| Density | 1.286 g/cm³ | [4] |

| Refractive Index | 1.4962 | [4] |

| Flash Point | 81 °C | [4] |

Solubility Data

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Quantitative Data ( g/100 mL at 25°C) |

| Chloroform | Soluble | Data not available in public domain |

| Ethyl Acetate | Soluble | Data not available in public domain |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available in public domain |

| Methanol | Soluble | Data not available in public domain |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are adapted from established methods for pyrimidine derivatives and other organic compounds.[6][7]

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the original concentration, which represents the thermodynamic solubility.

High-Throughput Kinetic Solubility Assay

This method is suitable for rapid screening of solubility in multiple solvents.

Materials:

-

Concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Selected organic solvents.

-

96-well microplate.

-

Automated liquid handler (optional).

-

Plate shaker.

-

Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance.

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent.

-

Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader. An increase in turbidity indicates precipitation and that the solubility limit has been exceeded.

-

Alternatively, the concentration in the clear supernatant can be quantified after centrifugation of the plate, by transferring the supernatant to a new plate and measuring the UV-Vis absorbance.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

Generalized Pharmacodynamic Pathway of Fluoropyrimidines

While this compound is an intermediate, it is part of the broader class of fluoropyrimidines which have well-established mechanisms of action in oncology. The following diagram illustrates a generalized pathway for fluoropyrimidine drugs like 5-Fluorouracil (5-FU). It is important to note that this is a representative pathway for the drug class and not specific to the intermediate itself.

Conclusion

This compound is a crucial chemical intermediate with noted solubility in several common organic solvents. While quantitative solubility data remains elusive in the public domain, this guide provides researchers with the necessary qualitative information and robust experimental protocols to determine this critical parameter in their own laboratories. Understanding the solubility of this compound is paramount for its effective utilization in the synthesis and development of novel therapeutic and agrochemical agents. The provided diagrams offer a clear visual representation of both the experimental workflow for solubility assessment and the broader biological context of the fluoropyrimidine class of molecules.

References

An In-depth Technical Guide to 4-Chloro-6-ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in modern drug development.

Core Compound Properties

This compound (CAS Number: 137234-74-3) is a fluorinated pyrimidine derivative recognized for its role as a versatile building block in organic synthesis.[1][2][3] Its specific arrangement of chloro, ethyl, and fluoro groups on the pyrimidine ring offers valuable reactive sites for creating more complex molecules.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₆H₆ClFN₂ | [3][4][5][6] |

| Molecular Weight | 160.58 g/mol | [4][6][7] |

| CAS Number | 137234-74-3 | [3][4][5] |

| Appearance | White to off-white crystalline powder; Yellow liquid; Liquid or Semi-Solid | [1][5][7] |

| Purity | Typically ≥98% by HPLC | |

| Boiling Point | 211°C | [5] |

| Flash Point | 81°C | [5] |

| Density | 1.286 g/cm³ | [5] |

| Solubility | Soluble in common organic solvents like Chloroform and Ethyl Acetate | [7] |

| Storage Conditions | 2-8°C or Room temperature, under inert atmosphere | [1][5] |

Applications in Drug Development

The primary utility of this compound lies in its function as a crucial intermediate for synthesizing bioactive compounds.[1][2][3] It is a vital component in the development of various therapeutics, including:

-

Antifungal Agents : It is a well-established building block for broad-spectrum triazole antifungal agents, most notably Voriconazole.[2][3][6][7]

-

Anticancer Therapies : The compound is utilized in the synthesis of molecules designed to target cancer cell proliferation.[1]

-

Antiviral Drugs : It serves as a precursor for creating nucleoside analogs and other antiviral compounds.[1]

-

Kinase Inhibitors : Its structure facilitates the development of targeted therapies for a range of diseases.[1]

Experimental Protocols

The following section details a common and effective laboratory-scale synthesis of this compound from its precursor, 6-ethyl-5-fluoropyrimidin-4(3H)-one.

Synthesis of this compound

This protocol is based on the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using phosphoryl chloride (POCl₃).

Materials:

-

6-ethyl-5-fluoropyrimidin-4(3H)-one (5.00 kg, 35.2 mol)

-

Dichloromethane (DCM) (20 L)

-

Triethylamine (3.60 kg, 35.6 mol)

-

Phosphoryl chloride (POCl₃) (5.95 kg, 38.8 mol)

-

3N Hydrochloric acid (HCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Reaction Setup : Charge a suitable reactor with dichloromethane (20 L) and 6-ethyl-5-fluoropyrimidin-4(3H)-one (5.00 kg).[4] Stir the mixture at 25-30°C for 15 minutes.[4]

-

Base Addition : Add triethylamine (3.60 kg) to the reaction mixture.[4]

-

Chlorination : Slowly add phosphoryl chloride (5.95 kg) dropwise over a period of 3 hours.[4] It is critical to maintain the reaction temperature below 35°C during the addition.[4]

-

Reaction : Stir the mixture under reflux conditions for 5 hours to ensure the reaction goes to completion.[2][4]

-

Quenching : After the reaction is complete, cool the mixture to room temperature.[2][4] Carefully add 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[2][4]

-

Extraction and Washing : Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane.[2][4] Combine the organic layers and wash them with water.[2][4]

-

Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate.[2][4] Concentrate the solution under reduced pressure to yield the final product, this compound, as an oily substance.[2][4] A typical yield for this process is approximately 95%.[2]

Characterization: The product can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected ¹H-NMR spectrum in CDCl₃ (300 MHz) shows peaks at δ (ppm): 8.70 (1H, s), 2.90 (2H, q), and 1.34 (3H, t).[2][4]

Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for product verification.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 137234-74-3 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS 137234-74-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. myuchem.com [myuchem.com]

- 7. This compound | 137234-74-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Spectroscopic Profile of 4-Chloro-6-ethyl-5-fluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key pharmaceutical intermediate, 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS No. 137234-74-3). This compound is a critical building block in the synthesis of various bioactive molecules, including broad-spectrum triazole antifungal agents[1][2]. A thorough understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and quality control in research and development as well as in manufacturing processes.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available and predicted NMR data for this compound.

¹H NMR Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The experimentally determined data is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.70 | Singlet (s) | 1H | H-2 (pyrimidine ring) |

| 2.90 | Quartet (q) | 2H | -CH₂- (ethyl group) |

| 1.34 | Triplet (t) | 3H | -CH₃ (ethyl group) |

| Solvent: CDCl₃, Frequency: 300 MHz |

¹³C NMR Data (Predicted)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C-2 |

| ~150-155 (doublet, ¹JCF) | C-4 |

| ~140-145 (doublet, ¹JCF) | C-5 |

| ~160-165 | C-6 |

| ~25-30 | -CH₂- |

| ~10-15 | -CH₃ |

¹⁹F NMR Data (Predicted)

The ¹⁹F NMR spectrum is crucial for fluorine-containing compounds. The predicted chemical shift for the single fluorine atom is provided below, referenced against CFCl₃[5][6].

| Predicted Chemical Shift (δ) ppm | Assignment |

| -110 to -140 | C5-F |

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below[7].

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (pyrimidine ring) |

| 2980-2850 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |

| 1600-1550 | C=N stretch | Pyrimidine ring |

| 1500-1400 | C=C stretch | Pyrimidine ring |

| 1250-1000 | C-F stretch | Aryl-fluoride |

| 800-600 | C-Cl stretch | Aryl-chloride |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are outlined below[3][8][9][10].

| m/z | Ion | Predicted Fragmentation Pathway |

| 160/162 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 145/147 | [M-CH₃]⁺ | Loss of a methyl radical |

| 131/133 | [M-C₂H₅]⁺ | Loss of an ethyl radical |

| 125 | [M-Cl]⁺ | Loss of a chlorine radical |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be clear and free of particulate matter.

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 300 MHz.

-

For ¹H NMR, use a standard pulse sequence.

-

For ¹³C NMR, employ proton decoupling to simplify the spectrum.

-

For ¹⁹F NMR, use a fluorine-specific probe or tune the instrument accordingly.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract atmospheric and solvent absorptions.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor and subject it to collision-induced dissociation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 137234-74-3 [chemicalbook.com]

- 3. This compound | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

The Versatile Role of 4-Chloro-6-ethyl-5-fluoropyrimidine in the Synthesis of Advanced Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4-Chloro-6-ethyl-5-fluoropyrimidine is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of a range of high-value chemical compounds.[1] While it has applications in the pharmaceutical industry, particularly in the synthesis of antifungal agents, its significance in the agrochemical sector is noteworthy.[2][3] This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of modern herbicides, focusing on the triazolopyrimidine class of acetolactate synthase (ALS) inhibitors. Detailed synthetic pathways, experimental protocols, and quantitative data for the synthesis of the commercial herbicides penoxsulam and florasulam are presented.

Core Applications in Agrochemical Synthesis

This compound is a crucial starting material for the synthesis of the triazolopyrimidine core found in several potent herbicides. The reactivity of the chlorine atom at the 4-position allows for nucleophilic displacement, a key step in building the fused triazole ring system. The fluorine atom at the 5-position and the ethyl group at the 6-position can be retained or modified in subsequent synthetic steps to tune the biological activity of the final product.

This guide will focus on the synthetic pathways to two major triazolopyrimidine herbicides:

-

Penoxsulam: A broad-spectrum herbicide used for weed control in rice and other crops.

-

Florasulam: A selective herbicide for the control of broadleaf weeds in cereals.[4]

Synthesis of Penoxsulam Intermediates

The synthesis of penoxsulam from this compound involves a multi-step process to construct the key intermediate, 2-amino-5,8-dimethoxy-[1][5][6]triazolo[1,5-c]pyrimidine .

A plausible synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for Penoxsulam from this compound.

Experimental Protocols

Step 1: Chlorination of this compound

Step 2: Synthesis of 2-amino-5,8-dimethoxy-[1][5][6]triazolo[1,5-c]pyrimidine

While a direct route from this compound is not explicitly detailed, the synthesis of this key intermediate is documented starting from related pyrimidines. A general procedure involves the reaction of a substituted pyrimidine with hydrazine, followed by cyclization and rearrangement.

Step 3: Synthesis of Penoxsulam

The final step involves the coupling of 2-amino-5,8-dimethoxy-[1][5][6]triazolo[1,5-c]pyrimidine with 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride.[4][5]

-

Reaction Conditions: The condensation reaction is typically carried out in an anhydrous organic solvent in the presence of a non-nucleophilic or weakly-nucleophilic base.[4][5]

-

Yields: Reported yields for this final coupling step are generally high, ranging from 84% to 96%.[5]

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

| 2-amino-5,8-dimethoxy-[1][5][6]triazolo[1,5-c]pyrimidine | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | Pyridine | Acetonitrile | 7 hours | 91% |

| 2-amino-5,8-dimethoxy-[1][5][6]triazolo[1,5-c]pyrimidine | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | Non-nucleophilic or weakly-nucleophilic base | Anhydrous organic solvent | 30-60 minutes | 84-96% |

Table 1: Summary of Reaction Conditions for Penoxsulam Synthesis.[5][7]

Synthesis of Florasulam Intermediates

The synthesis of florasulam from this compound proceeds through the key intermediate 8-fluoro-5-methoxy-[1][5][6]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride .

A potential synthetic route is illustrated below:

References

- 1. WO2019074995A1 - Method of preparation of florasulam - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. AU2008284593A1 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 4. Florasulam [drugfuture.com]

- 5. CN103509027A - Preparation method for florasulam - Google Patents [patents.google.com]

- 6. 219715-62-5 Cas No. | 2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine | Apollo [store.apolloscientific.co.uk]

- 7. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Key Intermediate: A Technical Guide to 4-Chloro-6-ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-ethyl-5-fluoropyrimidine is a crucial heterocyclic building block in modern medicinal chemistry. Its significance is intrinsically linked to the development of potent antifungal agents, most notably the second-generation triazole, Voriconazole. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, offering valuable insights for professionals in drug discovery and development.

Discovery and History: A Tale of a Pivotal Intermediate

The history of this compound is not one of a standalone discovery but rather of its emergence as a critical component in the synthesis of advanced pharmaceuticals. While the pyrimidine ring system was first studied in the 1880s, and fluorinated pyrimidines like 5-fluorouracil became important in cancer therapy, the specific discovery of this compound is tied to the quest for more effective and broad-spectrum antifungal treatments.

Its development appears to be a direct result of the focused effort to synthesize Voriconazole, a potent triazole antifungal agent.[1] Patents related to the synthesis of Voriconazole extensively describe the use of this compound as a key starting material.[2][3] This indicates that the compound was likely synthesized and optimized as part of the drug development program for Voriconazole, highlighting its role as an enabling molecule for this important therapeutic agent. The compound's history is, therefore, a testament to the importance of synthetic chemistry in creating the necessary building blocks for life-saving medicines.

Synthesis and Manufacturing

The primary and most widely documented synthesis of this compound begins with 6-ethyl-5-fluoropyrimidin-4(3H)-one. The process involves the chlorination of this precursor using a chlorinating agent, typically phosphoryl chloride (POCl₃), in the presence of a base and an appropriate solvent.

Experimental Protocols

Synthesis of this compound from 6-ethyl-5-fluoropyrimidin-4(3H)-one

-

Materials:

-

6-ethyl-5-fluoropyrimidin-4(3H)-one

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine

-

Phosphoryl chloride (POCl₃)

-

3N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[4]

-

Add 78.24 mL of triethylamine to the solution as a base.[4]

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over 30 minutes.[4]

-

Stir the reaction mixture under reflux conditions for 5 hours to ensure the completion of the reaction.[4]

-

Cool the mixture to room temperature.[4]

-

Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[4]

-

Extract the aqueous phase with 100 mL of dichloromethane.[4]

-

Combine the organic layers and wash with 100 mL of water.[4]

-

Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Concentrate the solution under reduced pressure to obtain the final product.[4]

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 6-ethyl-5-fluoropyrimidin-4(3H)-one | [4] |

| Key Reagents | Phosphoryl chloride, Triethylamine | [4] |

| Solvent | Dichloromethane, N,N-Dimethylformamide | [4] |

| Reaction Time | 5 hours | [4] |

| Yield | 95% | [4] |

| Purity (HPLC) | >98% | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Molecular Formula | C₆H₆ClFN₂ | [6] |

| Molecular Weight | 160.58 g/mol | [6] |

Core Application: A Building Block for Voriconazole

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Voriconazole.[2][3] Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used to treat serious fungal infections.

The synthesis of Voriconazole involves the coupling of this compound with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This reaction forms the core structure of the final drug molecule.

Signaling Pathways and Mechanism of Action

As an intermediate, this compound does not have a direct biological signaling pathway or mechanism of action in the human body. However, the ultimate product of its primary synthetic application, Voriconazole, and the broader class of fluoropyrimidine-containing drugs, do have well-established mechanisms.

Fluoropyrimidines, in general, exert their therapeutic effects by interfering with nucleic acid synthesis. For instance, the well-known fluoropyrimidine, 5-fluorouracil, is converted in the body to active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair. This disruption of DNA synthesis is a key mechanism in its anticancer activity.

In the context of antifungal agents like Voriconazole, the pyrimidine moiety contributes to the overall structure and binding affinity of the drug to its target. Voriconazole's mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, Voriconazole disrupts the integrity of the fungal cell membrane, leading to cell death.

Caption: Synthetic pathway from the precursor to this compound and its subsequent use in the synthesis of Voriconazole.

Caption: Generalized mechanism of action for fluoropyrimidine-based drugs, illustrating the inhibition of thymidylate synthase and incorporation into nucleic acids.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. This compound | 137234-74-3 [chemicalbook.com]

- 5. CAS 137234-74-3: this compound [cymitquimica.com]

- 6. dev.klivon.com [dev.klivon.com]

4-Chloro-6-ethyl-5-fluoropyrimidine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS No. 137234-74-3). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[1][3] |

Pictograms:

Signal Word: Danger[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| CAS Number | 137234-74-3 |

| Molecular Formula | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol |

| Appearance | Liquid or Semi-Solid or Solid or Lump |

| Purity | Typically ≥95% |

| Relative Density | 1.286 |

| Refractive Index | 1.4962 |

Toxicological Data

While a specific LD50 value for this compound is not publicly available, its classification as Acute Toxicity, Oral (Category 4) provides an estimated range.

| Route of Exposure | GHS Category | LD50 (Lethal Dose, 50%) |

| Oral | 4 | 300 mg/kg < LD50 ≤ 2000 mg/kg[4][5] |

| Dermal | No data available | No data available |

| Inhalation | No data available | No data available |

Symptoms of Exposure:

-

Skin Contact: May cause inflammation, itching, scaling, reddening, blistering, pain, or dryness.[3]

-

Eye Contact: Can result in redness, pain, or severe eye damage.[3] Inflammation of the eye is characterized by redness, watering, and itching.[3]

-

Inhalation: May cause irritation of the lungs and respiratory system.[3]

-

Ingestion: Harmful if swallowed.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to prevent accidental exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.[1][2]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[1]

-

Keep away from sources of ignition.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Store locked up.[1]

-

Recommended storage temperature is between 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention. Wash contaminated clothing before reuse.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2]

-

Do not let the chemical enter drains.[1]

Experimental Protocols for Safety Assessment

The following are summaries of standardized OECD guidelines for assessing the acute toxicity and irritation potential of a chemical like this compound.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

-

Principle: This method determines the acute oral toxicity of a substance by administering it to a small group of animals in a stepwise procedure using defined dose levels. The outcome (mortality or survival) in one step determines the dose for the next step. The method allows for classification into one of five toxicity categories.

-

Methodology:

-

A single dose of the substance is administered orally to a group of fasted animals (typically three female rats).

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

If no mortality is observed, a higher dose is used in the next group. If mortality occurs, a lower dose is used.

-

The procedure is repeated until the toxicity class can be determined based on the number of animals that die at specific dose levels.

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

Principle: This test assesses the potential of a substance to cause skin irritation or corrosion when applied to the skin of an animal.

-

Methodology:

-

A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of shaved skin on a single animal (typically an albino rabbit).

-

The patch is covered with a gauze dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

The severity of the skin reactions is scored. If no corrosive effect is observed, the test is confirmed on additional animals.

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

Principle: This guideline evaluates the potential of a substance to cause eye irritation or corrosion when instilled into the eye of an animal.

-

Methodology:

-

A small, single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye serves as a control.

-

The eyes are examined for reactions to the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

The severity of the ocular lesions is scored to determine the level of irritation or corrosion.

-

The reversibility of the effects is also observed.

-

Visualized Workflows

The following diagrams illustrate key logical relationships in chemical safety and handling.

Caption: Hazard communication and control workflow.

Caption: General chemical safety assessment workflow.

References

4-Chloro-6-ethyl-5-fluoropyrimidine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Key Applications

Abstract

4-Chloro-6-ethyl-5-fluoropyrimidine is a key heterocyclic building block with significant applications in the pharmaceutical industry, most notably as a critical intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed synthesis protocols, and its principal reaction pathways. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource of technical data, experimental procedures, and supplier information to facilitate its procurement and application in research and manufacturing.

Introduction

This compound (CAS No. 137234-74-3) is a substituted pyrimidine derivative characterized by the presence of chloro, ethyl, and fluoro groups on the pyrimidine ring.[1] This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in the construction of complex pharmaceutical molecules. Its primary utility lies in its role as a precursor to the core structure of Voriconazole, an essential triazole antifungal medication used to treat serious fungal infections.[2][3] Understanding the commercial landscape, synthesis methodologies, and chemical properties of this intermediate is crucial for chemists and researchers working on the development of new antifungal agents and other therapeutic compounds.

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, from laboratory-scale quantities to bulk manufacturing. Purity levels are typically high, often exceeding 98%, to meet the stringent requirements of pharmaceutical synthesis. The following table summarizes a selection of commercial suppliers and the typical grades and quantities offered.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | ≥98% | 5 g, 10 g, 25 g, 100 g, 500 g |

| AK Scientific, Inc. | Not specified | 1 g, 5 g, 25 g, 100 g[4] |

| ChemicalBook | ≥99% | Grams to Kilograms[5] |

| IndiaMART | Not specified | Kilograms[6] |

| Echemi | ≥98% to ≥99% | Inquire for details[7] |

| Tradeindia | ≥99% | Inquire for details[8] |

| LookChem | ≥99% | Kilograms[9] |

| Ashchemie India | ≥99.0% | Grams to Kilograms[10] |

| UCHEM | ≥98% | 100 g, 1 kg, bulk package[2] |

| LGC Standards | Not specified | Inquire for details[11] |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 137234-74-3 |

| Molecular Formula | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Boiling Point | 211 °C[7] |

| Density | 1.286 g/cm³[7] |

| Flash Point | 81 °C[7] |

| Refractive Index | 1.496[7] |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. |

| Storage | Room temperature, in an inert atmosphere. |

Synthesis of this compound

The most common and industrially applied synthesis of this compound involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one. This precursor is synthesized through a cyclization reaction.

Synthesis of 6-ethyl-5-fluoropyrimidin-4(3H)-one

Chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one

This step converts the hydroxyl group of the pyrimidinone to a chloro group, yielding the target compound.

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[5]

-

Base Addition: Add 78.24 mL of triethylamine to the solution as a base.[5]

-

Chlorinating Agent Addition: Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over a period of 30 minutes.[5]

-

Reaction: Stir the reaction mixture under reflux conditions for 5 hours to ensure the reaction goes to completion.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.[5]

-

Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[5]

-

Extract the aqueous phase with 100 mL of dichloromethane.[5]

-

Combine the organic layers and wash with 100 mL of water.[5]

-

Dry the organic layer over anhydrous magnesium sulfate.[5]

-

-

Isolation: Concentrate the organic layer under reduced pressure to obtain this compound as an oily product. A typical yield is around 95%.[5]

Synthesis Pathway:

Synthesis of this compound.

Application in the Synthesis of Voriconazole

This compound is a crucial intermediate in the synthesis of Voriconazole. The ethyl group on the pyrimidine ring is first brominated, and the resulting bromo derivative is then coupled with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Bromination of this compound

Experimental Protocol:

-

Reaction Setup: To a solution of this compound in a suitable solvent such as dichloromethane, add N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reaction: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

Work-up and Isolation: After cooling, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to remove unreacted bromine, followed by washing with brine. The organic layer is then dried and concentrated to yield 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine.

Coupling with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Experimental Protocol:

-

Reaction Setup: In a reactor under an inert atmosphere, prepare a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in an anhydrous solvent like tetrahydrofuran (THF).

-

Grignard Formation (or alternative organometallic reaction): In a separate flask, prepare a Grignard reagent from 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine and magnesium turnings in THF.

-

Coupling Reaction: Cool the solution of the ethanone derivative and slowly add the prepared Grignard reagent. The reaction is typically carried out at low temperatures.

-

Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and purify the crude product by chromatography or recrystallization to obtain the Voriconazole precursor.

Reaction Pathway for Voriconazole Synthesis:

Key steps in the synthesis of Voriconazole.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the purity of this compound and for monitoring reaction progress.

Representative HPLC Method:

While specific validated methods are often proprietary, a general reverse-phase HPLC method for analyzing this compound and related impurities would typically involve the following conditions. This method is based on the analysis of related compounds in the synthesis of Voriconazole.[12]

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH). A gradient elution may be employed for better separation of impurities.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a wavelength around 254 nm

-

Column Temperature: 30 °C

Experimental Workflow for Quality Control:

HPLC analysis workflow for quality control.

Conclusion

This compound is a commercially accessible and highly valuable intermediate for the synthesis of pharmaceuticals, particularly Voriconazole. This guide has provided a consolidated resource on its suppliers, physicochemical properties, detailed synthesis protocols, and its application in drug development. The provided experimental details and analytical methodology framework are intended to support researchers in the efficient procurement and utilization of this key building block for their synthetic and drug discovery endeavors.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. myuchem.com [myuchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 137234-74-3 this compound AKSci J92280 [aksci.com]

- 5. This compound | 137234-74-3 [chemicalbook.com]

- 6. indiamart.com [indiamart.com]

- 7. echemi.com [echemi.com]

- 8. This compound (cas 137234-74-3) at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound at Best Price in Thane, Maharashtra | Ashchemie India [tradeindia.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. akjournals.com [akjournals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Voriconazole from 4-Chloro-6-ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity. Its synthesis is a critical process in pharmaceutical manufacturing. This document outlines a detailed protocol for the synthesis of voriconazole, starting from the key intermediate 4-Chloro-6-ethyl-5-fluoropyrimidine. The described methodology is based on a Reformatsky-type reaction, which offers high diastereoselectivity and is suitable for large-scale production. This protocol provides comprehensive experimental procedures, quantitative data, and a visual workflow to aid researchers in the successful synthesis of this important active pharmaceutical ingredient (API).

Introduction

Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a vital medication for treating serious and invasive fungal infections.[1] The synthesis of voriconazole involves the stereoselective creation of two chiral centers. Several synthetic routes have been developed, with a key step being the coupling of a pyrimidine moiety with a substituted ethanone derivative.

One common and efficient strategy begins with this compound. This route, detailed below, involves the bromination of the ethyl group followed by a highly diastereoselective zinc-mediated Reformatsky-type coupling reaction.[2] This method is often preferred over routes using strong bases like lithium diisopropylamide (LDA) due to its superior stereocontrol and more manageable reaction conditions.[1][3] The subsequent steps involve dechlorination and chiral resolution to yield the final, optically pure voriconazole.

Overall Synthetic Scheme

The synthesis of voriconazole from this compound can be summarized in the following key stages:

-

Bromination: Conversion of this compound to 4-(1-bromo-ethyl)-6-chloro-5-fluoropyrimidine.

-

Reformatsky-Type Coupling: Reaction of the brominated pyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form the key intermediate, (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol.

-

Dechlorination: Removal of the chlorine atom from the pyrimidine ring via catalytic hydrogenation to yield racemic voriconazole.

-

Chiral Resolution: Separation of the desired (2R,3S)-enantiomer from the racemic mixture using a chiral resolving agent.

Experimental Protocols

Materials and Equipment

-

This compound

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Dichloroethane, Isopropanol, Acetonitrile, Tetrahydrofuran (THF)

-

Zinc dust, Lead powder, Iodine

-

1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

-

Palladium on Carbon (10% Pd/C)

-

Sodium Acetate

-

(1R)-(-)-10-Camphorsulfonic acid

-

Standard laboratory glassware, reaction vessels, and purification equipment (filtration, rotary evaporator).

Protocol 1: Synthesis of 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine

This is an intermediate step shown in some patents, demonstrating the bromination process. A similar process is applied to this compound.

-

Dissolution: Dissolve this compound in a suitable solvent such as dichloroethane.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reaction: Reflux the mixture for approximately 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Wash successively with water, an aqueous solution of sodium metabisulfite, and brine.

-

Isolation: Concentrate the organic layer under reduced pressure. The crude product can be crystallized from a solvent like isopropanol at a low temperature (e.g., 5°C) to yield the white, crystalline title compound.

Table 1: Quantitative Data for Bromination Step

| Parameter | Value | Reference |

| Starting Material | 4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine | [4] |

| Yield | 89% | [4] |

| Purity | Crystalline solid | [4] |